

An In-Depth Technical Guide to 3,4-Dimethylheptane: CAS Number and Identification

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Compound of Interest

Compound Name: 3,4-Dimethylheptane

Cat. No.: B1583063

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4-Dimethylheptane**, focusing on its Chemical Abstracts Service (CAS) number, detailed identification parameters, and experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require precise information on this branched alkane.

Chemical Identification and CAS Number

3,4-Dimethylheptane is a branched-chain alkane with the molecular formula C_9H_{20} .^{[1][2][3]} The primary identifier for this compound is its CAS number, which is crucial for unambiguous identification in databases and regulatory submissions.

CAS Registry Number: 922-28-1^{[1][3]}

This CAS number generally refers to the unspecified mixture of stereoisomers. However, **3,4-Dimethylheptane** possesses two chiral centers at the C3 and C4 positions, leading to the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).^[4] These stereoisomers exist as two pairs of enantiomers.^[4]

A comprehensive list of identifiers for **3,4-Dimethylheptane** is provided in the table below.

Identifier Type	Value
IUPAC Name	3,4-Dimethylheptane[1]
Molecular Formula	C9H20[1][2][3]
Molecular Weight	128.26 g/mol [1]
Canonical SMILES	CCCC(C)C(C)CC[1]
InChI	InChI=1S/C9H20/c1-5-7-9(4)8(3)6-2/h8-9H,5-7H2,1-4H3[1][5]
InChIKey	MAKRYGRIKSDES-UHFFFAOYSA-N[1][3][5]
Synonyms	Heptane, 3,4-dimethyl-[1][3]

Physicochemical Properties

The physical and chemical properties of **3,4-Dimethylheptane** are summarized in the following table. These properties are essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference
Boiling Point	140.6 °C at 760 mmHg	[1]
Melting Point	-123.0 °C	[2]
Density	0.741 g/cm ³	[2]
Flash Point	60 °C	
Solubility	Insoluble in water; Soluble in nonpolar organic solvents like hexane, benzene, and chloroform.	[2]
Refractive Index	1.411	[5]
Vapor Pressure	7.57 mmHg at 25°C	

Experimental Protocols

This section details the experimental procedures for the synthesis and analytical identification of **3,4-Dimethylheptane**.

Synthesis of 3,4-Dimethylheptane

A common and effective method for the synthesis of **3,4-Dimethylheptane** involves a two-step process: a Grignard reaction to create the carbon skeleton followed by the reduction of the resulting alcohol.

Step 1: Grignard Reaction to form 3,4-Dimethylheptan-4-ol

This step involves the reaction of a Grignard reagent, sec-butylmagnesium bromide, with a ketone, 3-pentanone.

- Materials:
 - Magnesium turnings
 - Anhydrous diethyl ether
 - 2-Bromobutane
 - 3-Pentanone
 - Saturated aqueous ammonium chloride solution
 - Anhydrous sodium sulfate
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Prepare a solution of 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

- Add a small amount of the 2-bromobutane solution to the magnesium to initiate the reaction. The reaction can be initiated by gentle warming if necessary.
- Once the reaction has started (indicated by the formation of a cloudy solution and gentle refluxing), add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (sec-butylmagnesium bromide).
- Cool the reaction mixture in an ice bath.
- Prepare a solution of 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
- Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product, 3,4-dimethylheptan-4-ol.

Step 2: Reduction of 3,4-Dimethylheptan-4-ol to **3,4-Dimethylheptane**

The tertiary alcohol is then reduced to the corresponding alkane. A common method for this transformation is the Barton-McCombie deoxygenation or a similar radical-based reduction. A simpler, albeit sometimes less efficient, method involves dehydration followed by hydrogenation. A more direct approach is the reduction using a silane-based reducing agent.

- Materials:
 - 3,4-Dimethylheptan-4-ol (from Step 1)
 - Triethylsilane
 - Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
 - Dichloromethane
 - Saturated aqueous sodium bicarbonate solution
 - Anhydrous magnesium sulfate
- Procedure:
 - In a round-bottom flask, dissolve the crude 3,4-dimethylheptan-4-ol in dichloromethane.
 - Cool the solution in an ice bath.
 - Add triethylsilane to the solution.
 - Slowly add boron trifluoride etherate to the stirred solution.
 - After the addition, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
 - Filter the solution and remove the solvent by distillation.
 - The resulting crude product can be purified by fractional distillation to yield pure **3,4-Dimethylheptane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for the analysis of **3,4-Dimethylheptane**.

- Instrumentation: A gas chromatograph coupled with a mass spectrometer.
- Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 μm film thickness), is suitable for separating alkanes.[\[6\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., split ratio of 50:1)
 - Injection Volume: 1 μL
- Oven Temperature Program:
 - Initial Temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase to 150 °C at a rate of 5 °C/min.
 - Final Temperature: Hold at 150 °C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-200.
 - Scan Rate: 2 scans/second.

- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Identification: The identification of **3,4-Dimethylheptane** is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST). The mass spectrum of **3,4-Dimethylheptane** will show characteristic fragmentation patterns for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve a small amount of the purified **3,4-Dimethylheptane** in a deuterated solvent such as chloroform-d (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - The ^1H NMR spectrum of **3,4-Dimethylheptane** will be complex due to the presence of multiple, similar alkyl groups and stereoisomerism.
 - Expect to see overlapping multiplets in the upfield region (typically 0.8-1.5 ppm), corresponding to the methyl (CH_3) and methylene (CH_2) protons.
 - The methine (CH) protons at the C3 and C4 positions will appear as more complex multiplets, likely further downfield than the methyl and methylene signals.
- ^{13}C NMR Spectroscopy:
 - The ^{13}C NMR spectrum provides information on the number of non-equivalent carbon atoms.
 - For a mixture of stereoisomers, the spectrum may show more peaks than the number of carbon atoms in a single isomer due to the slightly different chemical environments of the

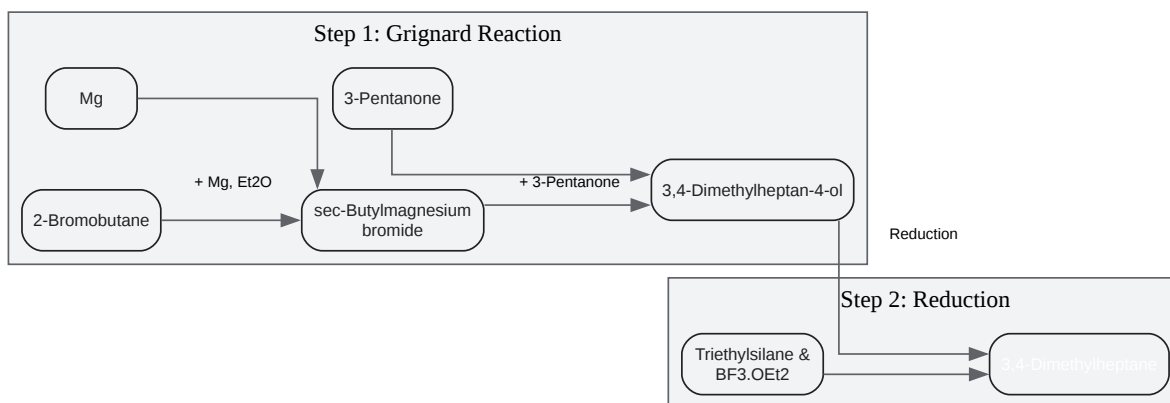
carbons in the diastereomers.

- The chemical shifts will be in the typical alkane region (approximately 10-40 ppm).

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **3,4-Dimethylheptane**.

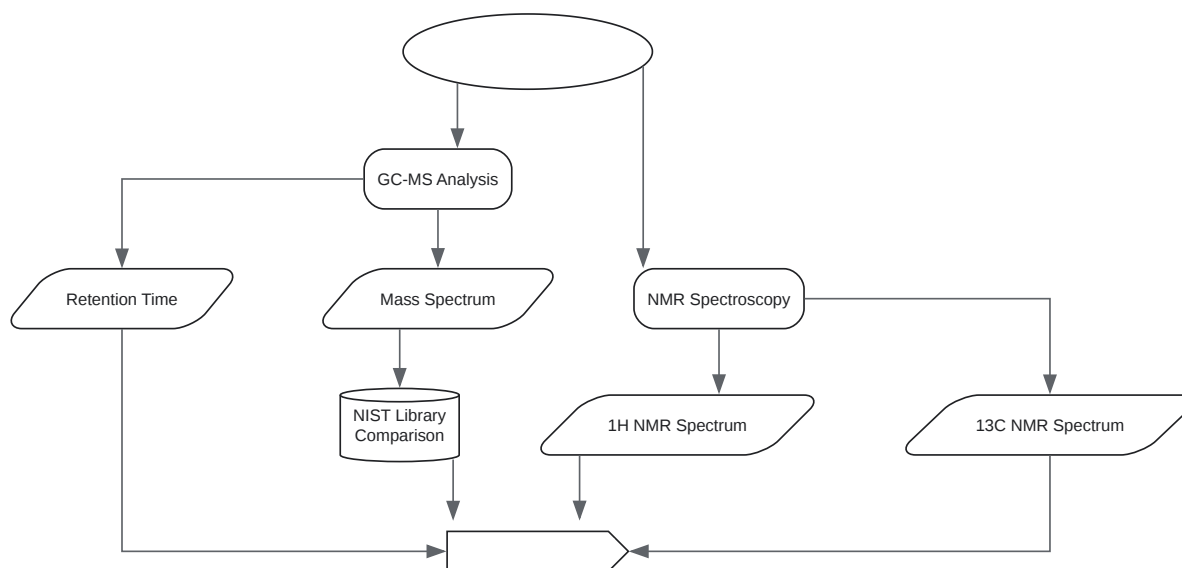


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Caption: Workflow for the synthesis of **3,4-Dimethylheptane**.

Identification Logic

This diagram outlines the logical process for the identification and characterization of **3,4-Dimethylheptane**.



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Caption: Logical flow for the identification of **3,4-Dimethylheptane**.

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